Orteronel (TAK-700) is a non-steroidal, selective, and reversible inhibitor of the enzyme 17,20-lyase (CYP17A1) [, , , , ]. This enzyme plays a crucial role in the biosynthesis of androgens, hormones essential for the growth and proliferation of prostate cancer cells [, ].
Orteronel is classified as an androgen synthesis inhibitor []. Its primary function in scientific research involves studying its potential to suppress androgen production and consequently, inhibit the growth of hormone-dependent cancers, particularly prostate cancer [, , ].
Orteronel belongs to a class of medications known as androgen synthesis inhibitors. It specifically targets the cytochrome P450 enzyme CYP17A1, with a particular focus on its 17,20-lyase activity. The compound is developed by Millennium: The Takeda Oncology Company and has been evaluated in various clinical trials for its efficacy and safety in prostate cancer treatment .
The synthesis of orteronel involves several key steps that ensure the formation of its unique imidazole ring structure, which is integral to its function as an enzyme inhibitor. The synthetic route typically includes:
Throughout these processes, parameters such as temperature, pH, and reaction time are meticulously controlled to optimize yield and purity .
Orteronel's molecular formula is , and it features a complex structure characterized by:
The compound exhibits high selectivity for 17,20-lyase over other activities of CYP17A1, such as 17α-hydroxylase. This selectivity is crucial as it minimizes disruption to cortisol synthesis and reduces potential side effects associated with broader inhibition .
Orteronel primarily engages in reversible binding with CYP17A1, leading to inhibition of androgen synthesis. Key reactions include:
The pharmacokinetics of orteronel indicate high bioavailability upon oral administration, with peak plasma concentrations occurring approximately 6 hours post-dose .
Orteronel exerts its therapeutic effects by selectively inhibiting the 17,20-lyase activity of CYP17A1. This action leads to decreased levels of circulating androgens such as testosterone and dehydroepiandrosterone sulfate.
The mechanism can be summarized as follows:
Orteronel possesses several notable physical and chemical properties:
These properties influence its pharmacokinetic profile and bioavailability when administered orally .
Orteronel is primarily studied for its application in treating prostate cancer, particularly metastatic castration-resistant prostate cancer. Key applications include:
Orteronel (TAK-700) is a non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1), designed to preferentially target the enzyme’s 17,20-lyase activity over its 17α-hydroxylase function. This selectivity is critical for suppressing androgen biosynthesis while minimizing disruptions to glucocorticoid production [1] [6]. CYP17A1 catalyzes two sequential reactions in steroidogenesis:
Orteronel’s selectivity arises from its unique chemical structure:
Table 1: Selectivity Profile of Orteronel Against CYP Enzymes
CYP Enzyme | Activity Targeted | IC₅₀ (nM) | Selectivity vs. 17,20-Lyase |
---|---|---|---|
CYP17A1 (17,20-lyase) | Androgen precursor synthesis | 19–38 | 1x |
CYP17A1 (17α-hydroxylase) | Glucocorticoid precursor synthesis | >1,000 | >26-fold |
CYP11B1 | Glucocorticoid synthesis | >10,000 | >263-fold |
CYP3A4 | Drug metabolism | >10,000 | >263-fold |
Data derived from enzyme assays in human microsomes and adrenal cells [1] [10].
Kinetic studies reveal distinct binding mechanisms for orteronel’s inhibition:
Orteronel targets androgen synthesis at multiple anatomical levels:
Table 2: Impact of Orteronel on Androgen Precursors In Vivo
Model System | Treatment | DHEA Reduction | Testosterone Reduction | Key Findings |
---|---|---|---|---|
Male cynomolgus monkeys | Orteronel (1 mg/kg, oral) | >90% | >90% | Sustained suppression for 24h [10] |
Uncastrated rats | Orteronel (30 mg/kg, b.i.d.) | Unquantifiable | 95% | Prostate weight reduced by 45% [1] |
Castrated monkeys | Orteronel + castration | >95% | >95% | Near-complete androgen blockade [1] |
Orteronel exerts direct effects within prostate tumor microenvironments:
Table 3: Effects of Orteronel on Intratumoral Androgen Synthesis
Experimental Model | Target Enzymes | Key Outcomes | Clinical/Preclinical Relevance |
---|---|---|---|
Human CRPC xenografts | CYP17A1, 3β-HSD | 70% reduction in intratumoral testosterone | Confirmed activity in human tissue [1] |
LNCaP cell line | CYP17A1 | Suppressed AR-responsive gene expression | Correlates with PSA declines in patients [1] [6] |
H295R adrenocortical cells | CYP17A1 lyase | DHEA IC₅₀ = 37 nM | Validates human adrenal targeting [1] [7] |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3